Mu-6S-Palm-|A-Glc

Übersicht

Beschreibung

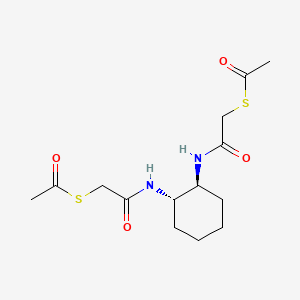

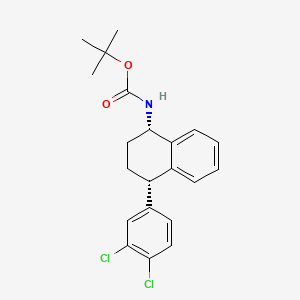

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is a fluorogenic substrate of palmitoyl-protein thioesterase, also known as CLN1. This lysosomal hydrolase removes long-chain fatty acyl groups from modified cysteine residues in proteins. The compound is cleaved by palmitoyl-protein thioesterase to release the fluorescent moiety 4-methylumbelliferyl .

Wissenschaftliche Forschungsanwendungen

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s fluorescence properties make it valuable for various fluorescence-based assays and studies .

Wirkmechanismus

Target of Action

The primary target of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside, also known as Mu-6S-Palm-β-Glc, is palmitoyl-protein thioesterase (PPT) . PPT is a lysosomal hydrolase that removes long-chain fatty acyl groups from modified cysteine residues in proteins .

Mode of Action

Mu-6S-Palm-β-Glc acts as a fluorogenic substrate for PPT . It is cleaved by PPT to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Biochemical Pathways

The biochemical pathway primarily affected by Mu-6S-Palm-β-Glc involves the depalmitoylation of proteins. Depalmitoylation is the process of removing palmitate, a 16-carbon saturated fatty acid, from proteins. This process is crucial for the regulation of protein localization, stability, and function .

Result of Action

The cleavage of Mu-6S-Palm-β-Glc by PPT results in the release of 4-MU, a fluorescent compound. This fluorescence can be measured and used to determine the activity of PPT . Deficiency in PPT activity is commonly associated with a neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis .

Action Environment

The action of Mu-6S-Palm-β-Glc is influenced by the pH of its environment. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy of Mu-6S-Palm-β-Glc as a fluorogenic substrate may vary depending on the pH of its environment.

Biochemische Analyse

Biochemical Properties

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is cleaved by PPT to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . This interaction with PPT makes it a valuable tool in the study of biochemical reactions involving this enzyme.

Cellular Effects

The compound has been used in cell culture studies to investigate the effects of drugs on cell metabolism, DNA and RNA synthesis, protein synthesis, and enzyme activity

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves its interaction with PPT. As a substrate for PPT, it is cleaved to release 4-MU, a process that can be monitored due to the fluorescent properties of 4-MU .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves the reaction of 4-methylumbelliferyl with 6-thio-palmitate and beta-D-glucopyranoside under specific conditions. The compound is typically synthesized in a crystalline solid form with a purity of ≥95% .

Industrial Production Methods: Industrial production methods for this compound involve the use of solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for solubility. The compound is soluble in DMF and DMSO at concentrations of 30 mg/mL .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside undergoes hydrolysis when cleaved by palmitoyl-protein thioesterase. This reaction releases the fluorescent moiety 4-methylumbelliferyl .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include palmitoyl-protein thioesterase and appropriate buffers to maintain the pH levels required for the enzymatic activity .

Major Products Formed: The major product formed from the hydrolysis of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is 4-methylumbelliferyl, which exhibits fluorescence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 4-Methylumbelliferyl 2-sulfamino-2-deoxy-alpha-D-glucopyranoside

- 4-Methylumbelliferyl beta-D-glucopyranoside

Uniqueness: 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is unique due to its specific use as a substrate for palmitoyl-protein thioesterase, which is crucial for diagnosing and studying infantile neuronal ceroid lipofuscinosis . Its fluorescence properties and the ability to release 4-methylumbelliferyl upon enzymatic cleavage make it distinct from other similar compounds .

Eigenschaften

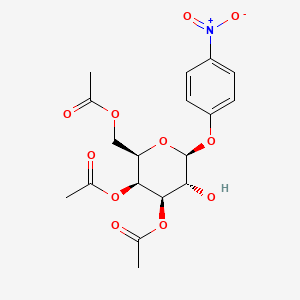

IUPAC Name |

S-[[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNUAQFXJPMZLU-GEBXWWPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.